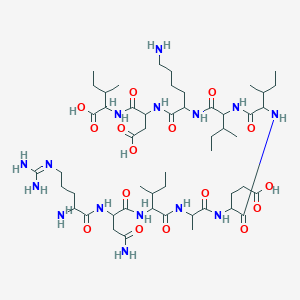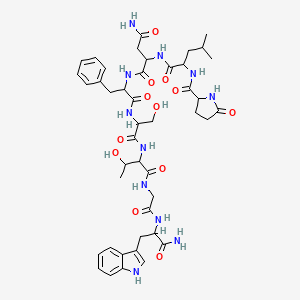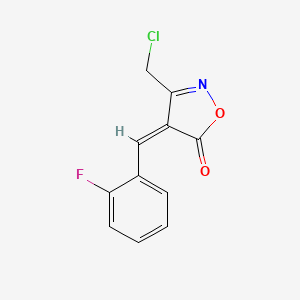
(E)-4-(but-2-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(but-2-en-1-yl)アニリン: N-[(2E)-But-2-en-1-yl]アニリン は、次の化学構造を持つ有機化合物です。
C10H13N
ベンゼン環(芳香族の6員環炭素環)にアニリン基(アミノ基、-NH₂、フェニル環に結合)が結合しています。名称中の「E」は、ブテニル側鎖の二重結合のトランス 配置を示しています。
2. 製法
合成経路: (E)-4-(but-2-en-1-yl)アニリンの合成には、いくつかの合成経路があります。一般的な方法の1つは、アニリンとクロトンアルデヒド(2-ブテナール)を酸性条件下で反応させる方法です。クロトンアルデヒドはアニリンに対して求核付加反応を起こし、目的の化合物が生成されます。
工業生産: 工業的には、(E)-4-(but-2-en-1-yl)アニリンは、同様の方法でより大規模に製造されています。反応条件、触媒、精製工程を最適化することで、効率的な生産が実現しています。
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of (E)-4-(but-2-en-1-yl)aniline. One common method involves the reaction of aniline with crotonaldehyde (2-butenal) under acidic conditions. The crotonaldehyde undergoes a nucleophilic addition to the aniline, resulting in the formation of the desired compound.
Industrial Production: In industry, this compound is produced on a larger scale using similar methods. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
化学反応の分析
反応性:
(E)-4-(but-2-en-1-yl)アニリン: は、さまざまな化学反応に関与します。
酸化: 対応するニトロソ誘導体へと酸化されます。
還元: ニトロソ基の還元により、対応するアニリンが生成されます。
置換: アニリン基は、求電子置換反応を起こすことができます。
酸化: 硝酸(HNO₃)などの酸化剤。
還元: 適切な触媒(例えば、パラジウム担持炭素)を用いた水素ガス(H₂)。
置換: ハロゲン化剤(例えば、臭素、塩素)またはアシル化試薬。
主な生成物: 主な生成物は、反応条件によって異なります。例えば、
- 酸化: ニトロソ誘導体。
- 還元: アニリン誘導体。
- 置換: 置換アニリン。
科学的研究の応用
(E)-4-(but-2-en-1-yl)アニリン: は、さまざまな分野で応用されています。
化学: 有機合成におけるビルディングブロックとして。
生物学: 生物活性分子の設計に使用されています。
医学: 医薬品への潜在的な応用について調査されています。
工業: 染料、顔料、その他のファインケミカルの製造に使用されています。
作用機序
(E)-4-(but-2-en-1-yl)アニリンがその効果を発揮する正確なメカニズムは、その特定の用途によって異なります。細胞受容体、酵素、またはその他の分子標的に結合し、生物学的プロセスに影響を与える可能性があります。
類似化合物との比較
(E)-4-(but-2-en-1-yl)アニリン: は、アニリンとブテニル部分のユニークな組み合わせが特徴です。類似化合物には、他の置換アニリンや脂肪族アミンなどがあります。
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
4-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |
InChIキー |
PEVLUWIYRHNNTL-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CC1=CC=C(C=C1)N |
正規SMILES |
CC=CCC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)

![N-[3-[5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12106537.png)


![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)





![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
